Cas no 31602-08-1 (Ethyl 4,6,8-trichloroquinoline-3-carboxylate)

Ethyl 4,6,8-trichloroquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4,6,8-trichloroquinoline-3-carboxylate
- 4,6,8-Trichlor-chinolin-3-carbonsaeure-ethylester
- 4,6,8-trichloro-quinoline-3-carboxylic acid ethyl ester
- AKOS002350433
- MFCD00173373
- 4,6,8-Trichloroquinoline-3-carboxylic acid ethyl ester
- Oprea1_667291
- CS-0099574
- DTXSID30351794
- SB72494
- 31602-08-1
- DB-360465
- ETHYL4,6,8-TRICHLOROQUINOLINE-3-CARBOXYLATE
- 6J-007
- ETHYL 4,6,8-DICHLOROQUINOLINE-3-CARBOXYLATE
-
- MDL: MFCD00173373
- インチ: InChI=1S/C12H8Cl3NO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3
- InChIKey: HAPRHXIRCWGCIG-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CN=C2C(=C1Cl)C=C(C=C2Cl)Cl
計算された属性
- 精确分子量: 302.96200
- 同位素质量: 302.962062g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 316
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- XLogP3: 4.3
じっけんとくせい
- PSA: 39.19000
- LogP: 4.37170
Ethyl 4,6,8-trichloroquinoline-3-carboxylate Security Information
Ethyl 4,6,8-trichloroquinoline-3-carboxylate 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 4,6,8-trichloroquinoline-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB393185-1g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate, 97%; . |
31602-08-1 | 97% | 1g |
€232.40 | 2024-07-23 | |
TRC | E931973-50mg |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate |
31602-08-1 | 50mg |
$ 75.00 | 2023-09-07 | ||
Fluorochem | 216005-1g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate |
31602-08-1 | 95% | 1g |
£150.00 | 2022-03-01 | |
abcr | AB393185-1 g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate; 97% |
31602-08-1 | 1g |
€133.20 | 2022-06-10 | ||
1PlusChem | 1P003QQ7-5g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate |
31602-08-1 | 98% | 5g |
$328.00 | 2025-02-20 | |
A2B Chem LLC | AB73807-1g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate |
31602-08-1 | 98% | 1g |
$108.00 | 2024-04-20 | |
A2B Chem LLC | AB73807-5g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate |
31602-08-1 | 98% | 5g |
$315.00 | 2024-04-20 | |
Ambeed | A701730-5g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate |
31602-08-1 | 98% | 5g |
$312.0 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170214-5g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate |
31602-08-1 | 98% | 5g |
¥4031.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170214-10g |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate |
31602-08-1 | 98% | 10g |
¥6411.00 | 2024-08-02 |
Ethyl 4,6,8-trichloroquinoline-3-carboxylate 関連文献
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Ethyl 4,6,8-trichloroquinoline-3-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 4,6,8-trichloroquinoline-3-carboxylate (CAS No. 31602-08-1)
Ethyl 4,6,8-trichloroquinoline-3-carboxylate (CAS No. 31602-08-1) is a specialized organic compound belonging to the quinoline derivative family. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties and potential applications. The presence of trichloroquinoline and ethyl carboxylate groups in its molecular framework makes it a versatile intermediate for synthesizing more complex molecules. Researchers often explore its reactivity and functional group compatibility, particularly in the development of novel bioactive compounds.
In recent years, the demand for quinoline derivatives like Ethyl 4,6,8-trichloroquinoline-3-carboxylate has surged, driven by their utility in drug discovery and material science. A common query among scientists is how this compound compares to other halogenated quinoline esters in terms of stability and reactivity. Studies suggest that the trichloro substitution enhances its electrophilic character, making it a valuable precursor for nucleophilic aromatic substitution reactions. This property is particularly relevant in the design of antimicrobial agents and fluorescence probes, which are trending topics in modern chemistry.
Another area of interest is the compound's role in green chemistry initiatives. With growing emphasis on sustainable synthesis, researchers are investigating eco-friendly methods to produce Ethyl 4,6,8-trichloroquinoline-3-carboxylate. Questions such as "Can this compound be synthesized using catalytic processes?" or "What are the biodegradable alternatives to its applications?" frequently appear in academic discussions. These inquiries reflect the broader shift toward environmentally conscious chemical practices, aligning with global sustainability goals.
The spectroscopic characterization of Ethyl 4,6,8-trichloroquinoline-3-carboxylate is another hot topic. Analytical techniques like NMR, IR, and mass spectrometry are routinely employed to confirm its purity and structural integrity. Such analyses are critical for ensuring reproducibility in research, a concern often raised by synthetic chemists. Additionally, computational studies using density functional theory (DFT) have been conducted to predict its electronic properties, further expanding its potential applications in optoelectronic materials.
From an industrial perspective, Ethyl 4,6,8-trichloroquinoline-3-carboxylate is valued for its scalability. Manufacturers are increasingly optimizing synthetic routes to reduce costs and improve yields, addressing common search queries like "large-scale production of trichloroquinoline carboxylates." The compound's compatibility with continuous flow chemistry—a cutting-edge technique—has also been explored, highlighting its adaptability to modern production paradigms.
In summary, Ethyl 4,6,8-trichloroquinoline-3-carboxylate (CAS No. 31602-08-1) is a multifaceted compound with broad relevance in both academic and industrial settings. Its structural features, combined with emerging applications in drug development and sustainable chemistry, ensure its continued prominence in scientific literature. As research progresses, this compound is likely to remain a focal point for innovations in organic synthesis and functional material design.
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